
2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide
Overview
Description
2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide, also known as Tris(hydroxymethyl)aminomethane, is a commonly used buffer in biochemistry and molecular biology. It is a zwitterionic compound that is used to maintain a stable pH in experiments involving biological molecules.
Mechanism of Action
2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa value of 8.1, which makes it an effective buffer at pH values between 7 and 9. 2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide forms a zwitterionic species at neutral pH, which allows it to interact with both positively and negatively charged molecules.
Biochemical and Physiological Effects:
2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide has minimal biochemical and physiological effects on cells and tissues. It is non-toxic and non-irritating to skin and eyes. 2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide has been shown to have a protective effect on cells during cryopreservation by reducing the formation of ice crystals.
Advantages and Limitations for Lab Experiments
2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide has several advantages as a buffer in lab experiments. It is inexpensive, readily available, and easy to prepare. 2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide is also compatible with a wide range of biological molecules and has a stable pH over a wide range of temperatures. However, 2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide has some limitations, such as its limited buffering capacity at pH values outside of 7-9 and its interference with some biochemical assays.
Future Directions
There are several future directions for 2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide research. One area of interest is the development of new 2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide derivatives with improved buffering capacity and compatibility with biochemical assays. Another area of interest is the application of 2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide in new areas of research, such as drug delivery and gene therapy. Finally, there is a need for further research into the effects of 2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide on cells and tissues, particularly in the context of cryopreservation and tissue engineering.
Conclusion:
In conclusion, 2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide is a commonly used buffer in biochemistry and molecular biology experiments. It is an essential component of many common buffers and has several advantages, such as its low cost and compatibility with a wide range of biological molecules. 2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide has minimal biochemical and physiological effects and is non-toxic and non-irritating to skin and eyes. There are several future directions for 2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide research, including the development of new derivatives and the application of 2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide in new areas of research.
Scientific Research Applications
2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide is widely used as a buffer in biochemistry and molecular biology experiments. It is used to maintain a stable pH in experiments involving biological molecules, such as enzymes, nucleic acids, and proteins. 2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide is also used in electrophoresis, chromatography, and cell culture. 2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide is an essential component of many common buffers, such as 2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide-HCl, 2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide-Acetate-EDTA (TAE), and 2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide-Borate-EDTA (TBE).
properties
IUPAC Name |
2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-3-7-15(8-4-13)18(22,17(21)19-11-12-20)16-9-5-14(2)6-10-16/h3-10,20,22H,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJXZMKRKCXCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5324253 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





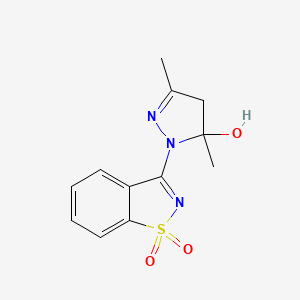
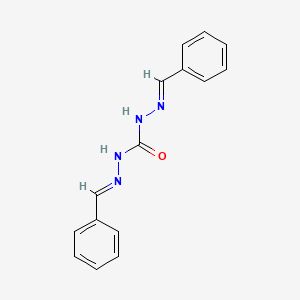
![4,4'-methylenebis{N-[2-(benzyloxy)benzylidene]aniline}](/img/structure/B3840978.png)
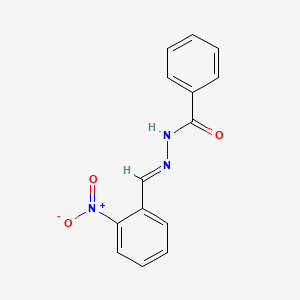




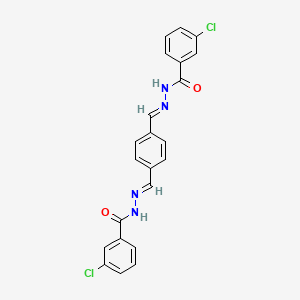
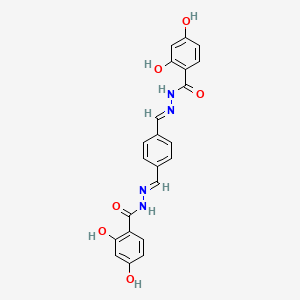
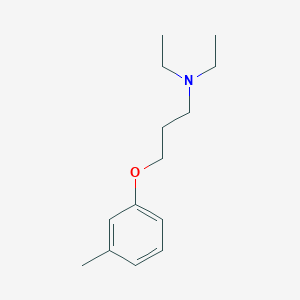
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-3-piperidinamine](/img/structure/B3841046.png)